

Intermolecular forces between chloroethane and methane molecules

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Compound of Interest

Compound Name: Chloroethane;methane

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An In-depth Technical Guide to the Intermolecular Forces Between Chloroethane and Methane Molecules

Introduction

Intermolecular forces (IMFs) are the attractive or repulsive forces that exist between neighboring chemical species. These forces, while weaker than the intramolecular forces that hold atoms together within a molecule, are fundamental in determining the physical properties of matter, such as boiling point, viscosity, and solubility. For professionals in fields like materials science and drug development, a thorough understanding of IMFs is crucial for predicting molecular interactions, designing novel materials, and understanding drug-receptor binding.

This technical guide provides a detailed examination of the intermolecular forces present between chloroethane ($\text{CH}_3\text{CH}_2\text{Cl}$), a polar molecule, and methane (CH_4), a nonpolar molecule. We will explore the specific types of forces involved, present quantitative data to compare their relative strengths, outline a detailed experimental protocol for their characterization, and provide visual diagrams to illustrate the core concepts and workflows.

Types of Intermolecular Forces

The nature and strength of intermolecular forces are dictated by the structure and electron distribution within the interacting molecules. The interactions involving chloroethane and methane are a classic example of interactions between polar and nonpolar species.

Intermolecular Forces in Pure Chloroethane

Chloroethane is a polar molecule due to the presence of the electronegative chlorine atom, which creates an uneven distribution of electron density. This results in a permanent molecular dipole. Consequently, the primary intermolecular forces present in a pure sample of chloroethane are:

- **Dipole-Dipole Interactions:** These are electrostatic attractions between the positive end of one polar molecule and the negative end of another. In chloroethane, the partially positive carbon atom bonded to chlorine is attracted to the partially negative chlorine atom of an adjacent molecule.
- **London Dispersion Forces (LDF):** These forces arise from temporary, instantaneous fluctuations in electron density that create short-lived dipoles. LDFs are present in all molecules, regardless of polarity, and their strength generally increases with the number of electrons and the surface area of the molecule.

Intermolecular Forces in Pure Methane

Methane has a perfectly symmetrical tetrahedral geometry. Although the C-H bonds have a slight polarity, the symmetrical arrangement causes the individual bond dipoles to cancel each other out, resulting in a nonpolar molecule with no net dipole moment. Therefore, the only intermolecular forces present in pure methane are:

- **London Dispersion Forces (LDF):** As with all molecules, methane molecules are attracted to each other through these weak, temporary forces. Due to methane's small size and few electrons, these forces are significantly weaker than the combination of forces in chloroethane.

Intermolecular Forces Between Chloroethane and Methane

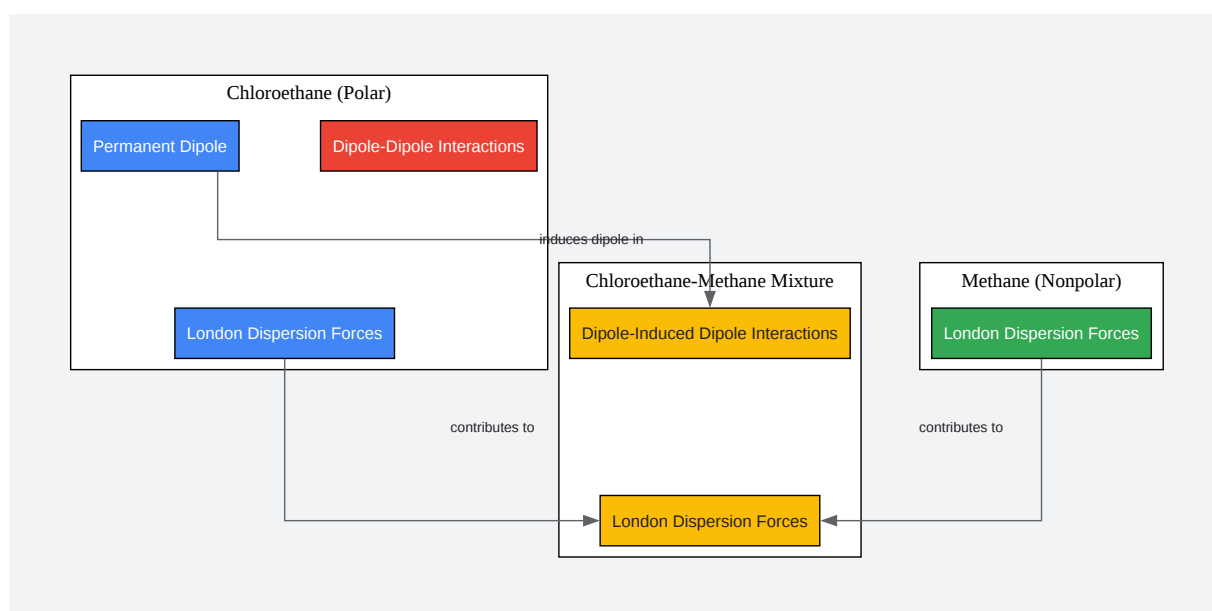
When chloroethane and methane are mixed, the interactions are a combination of forces involving both the polar and nonpolar characteristics of the molecules:

- **Dipole-Induced Dipole Interactions:** The permanent dipole of a chloroethane molecule can distort the electron cloud of a nearby nonpolar methane molecule. This induces a temporary,

or induced, dipole in the methane molecule, leading to a weak electrostatic attraction.

- London Dispersion Forces (LDF): These universal forces are also present between chloroethane and methane molecules, contributing to the overall attraction.

The logical relationship between these forces is visualized in the diagram below.



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Figure 1: Logical relationship of intermolecular forces.

Quantitative Data Presentation

The physical properties of substances are a direct reflection of the strength of their intermolecular forces. The following table summarizes key quantitative data for chloroethane and methane, highlighting the differences that arise from their distinct IMFs.

Property	Chloroethane (CH ₃ CH ₂ Cl)	Methane (CH ₄)	Reference
Molar Mass (g/mol)	64.51	16.04	
Boiling Point (°C)	12.3	-161.5	
Molecular Shape	Asymmetrical Tetrahedral	Symmetrical Tetrahedral	
Polarity	Polar	Nonpolar	
Dipole Moment (Debye)	~2.05 D	0 D	
Primary IMFs	Dipole-Dipole, LDF	LDF only	

The significantly higher boiling point of chloroethane, despite its greater molar mass not being overwhelmingly larger, is a clear indicator of its stronger intermolecular forces, primarily due to the contribution of dipole-dipole interactions.

Experimental Protocol: Characterization by Gas Chromatography

While direct measurement of intermolecular interaction energy is complex, gas chromatography (GC) provides a robust and accessible method for studying the relative strength of interactions between a solute (analyte) and a stationary phase. By using a stationary phase with specific polarity, one can infer the nature of the IMFs. This protocol describes a method to characterize the interactions of chloroethane and methane.

Objective

To determine the retention times of chloroethane and methane on polar and nonpolar stationary phases, thereby providing evidence for the types and relative strengths of their intermolecular forces.

Materials and Instrumentation

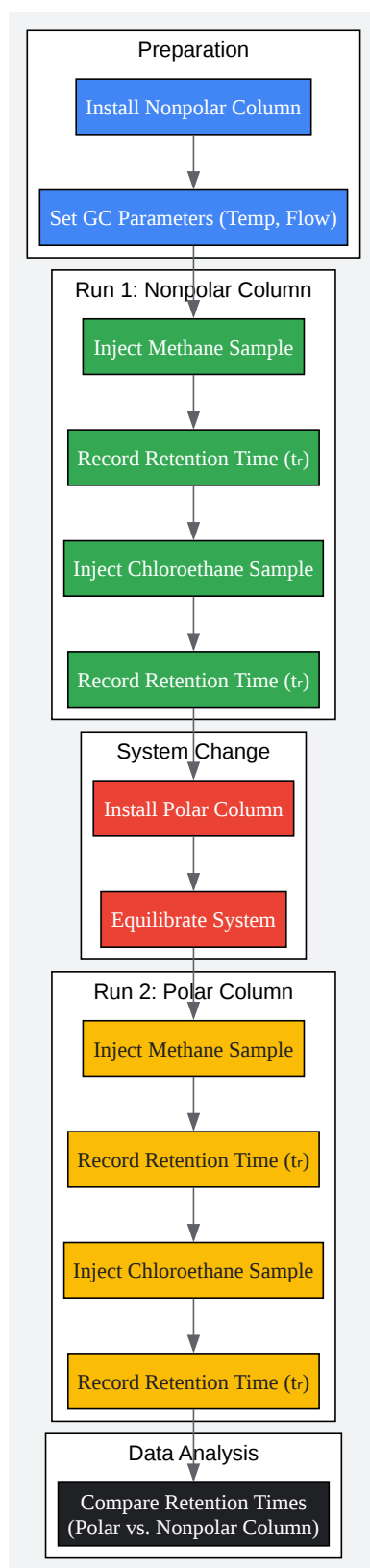
- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
- GC Columns:
 - Nonpolar Column: e.g., DB-1 (100% dimethylpolysiloxane).
 - Polar Column: e.g., DB-WAX (polyethylene glycol).
- Gaseous Samples: Pure chloroethane and pure methane.
- Carrier Gas: Helium or Nitrogen (high purity).
- Syringes: For gas sample injection.

Experimental Procedure

- Instrument Setup:
 - Install the nonpolar column in the gas chromatograph.
 - Set the carrier gas flow rate to a constant value (e.g., 25 mL/min).
 - Set the injector temperature to 150°C and the detector temperature to 250°C.
 - Program the oven temperature to hold at 40°C for 5 minutes.
- Sample Injection (Nonpolar Column):
 - Inject a 100 μ L sample of methane into the GC and record the chromatogram. The time taken for the peak to appear is the retention time (t_r).
 - Purge the system.
 - Inject a 100 μ L sample of chloroethane into the GC and record its retention time.
- Column Exchange and Equilibration:

- Safely cool the oven and replace the nonpolar column with the polar column.
- Equilibrate the new column by running the oven program with the carrier gas flowing for 30 minutes.
- Sample Injection (Polar Column):
 - Repeat the injection process (Step 2) for both methane and chloroethane using the polar column. Record the retention times for both analytes.
- Data Analysis:
 - Compare the retention times of methane and chloroethane on both columns.
 - Expected Outcome:
 - On the nonpolar column, retention will be primarily governed by London dispersion forces. Chloroethane, being larger and more polarizable, will have a longer retention time than methane.
 - On the polar column, the polar stationary phase will strongly interact with the polar chloroethane via dipole-dipole forces, leading to a significantly longer retention time for chloroethane compared to its time on the nonpolar column. Methane's retention time will be very short and show little change, as it only interacts via weak LDFs.

The workflow for this experimental protocol is visualized below.



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Figure 2: Experimental workflow for GC analysis.

Conclusion

The intermolecular forces between chloroethane and methane are a prime example of interactions between polar and nonpolar molecules. Chloroethane's polarity gives rise to dipole-dipole forces in addition to London dispersion forces, resulting in a significantly higher boiling point compared to the nonpolar methane, which relies solely on weak LDFs. In a mixture, the dominant interaction between the two species is a dipole-induced dipole force, supplemented by ubiquitous London dispersion forces. The outlined gas chromatography protocol provides a practical and effective method for experimentally demonstrating the consequences of these different intermolecular forces in a laboratory setting. This understanding is foundational for predicting the physical behavior of chemical mixtures and is essential for applications in chemical engineering, materials science, and pharmaceutical development.

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